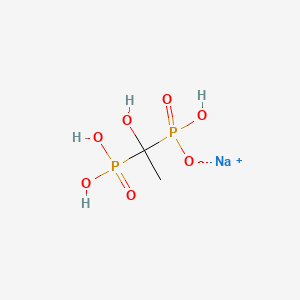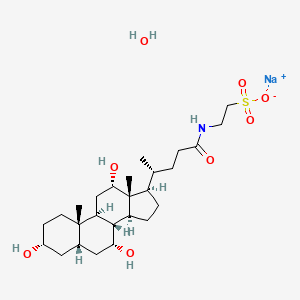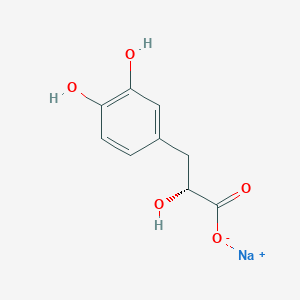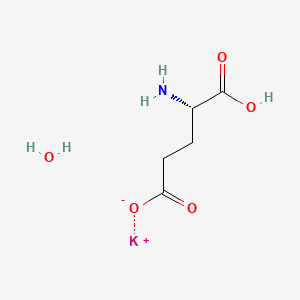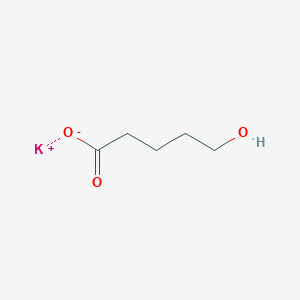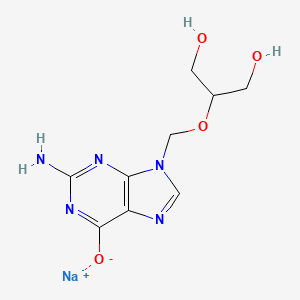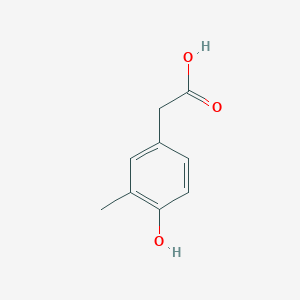
2-(4-羟基-3-甲基苯基)乙酸
描述
2-(4-Hydroxy-3-methylphenyl)acetic acid is a compound that is structurally related to a variety of phenylacetic acid derivatives, which have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and analyzed for their anti-inflammatory properties, molecular structures, and chemical reactivity.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions that introduce different substituents onto the phenylacetic acid framework. For instance, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity were synthesized with halogen substitution enhancing activity . Similarly, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid involved a diastereoselective cyanohydrin formation . These methods could potentially be adapted for the synthesis of 2-(4-Hydroxy-3-methylphenyl)acetic acid by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structure of related compounds, such as 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives , and dl-4-Hydroxy-3-methoxymandelic Acid . These studies reveal how the orientation of substituents and the presence of hydrogen bonds can affect the overall molecular conformation.
Chemical Reactions Analysis
Phenylacetic acid derivatives undergo various chemical reactions that modify their structure and properties. For example, the biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid involved hydrolysis using bacterial species as biocatalysts . The (2-nitrophenyl)acetyl group has been used as a selectively removable hydroxyl protecting group, showcasing the versatility of phenylacetic acid derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of (2-methylphenoxy)acetic acid showed dimeric hydrogen bonding involving the carboxylate groups . The electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was established by NBO studies . These findings provide insights into how the physical and chemical properties of 2-(4-Hydroxy-3-methylphenyl)acetic acid might be characterized.
科学研究应用
化学合成与反应
2-(4-羟基-3-甲基苯基)乙酸及其衍生物和反应在各种有机化合物的合成中发挥着重要作用。例如,它参与三组分反应导致生成异构的酯和羧酸,展示了它在有机合成中的多功能性(Mukovoz et al., 2015)。此外,它转化为新型的4-[5-(取代苯基)-1-苯基-4,5-二氢-1H-3-吡唑基]-2-甲基苯酚衍生物,突显了它在创造具有可能生物活性的新化学实体中的潜力(Ali & Yar, 2007)。2-(4-羟基-3-甲基苯基)乙酸在手性辅助化合物合成中的应用进一步强调了它在立体化学研究和药物设计中的实用性,提高了化学合成的精确性和有效性(Majewska, 2019)。
生物催化和分子印迹
在生物催化中,2-(4-羟基-3-甲基苯基)乙酸衍生物被用于探索细菌物种的立体选择性,为酶反应和手性化合物的开发提供了见解(Majewska, 2015)。这种应用在制药研究中至关重要,分子的手性可以显著影响药物的功效和安全性。此外,该化合物在合成分子印迹聚合物纳米颗粒用于选择性测定生物和环境样品中的杀虫剂的过程中的作用,突显了它在分析化学中的重要性,确保了农产品和环境健康的安全和质量(Omidi et al., 2014)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4,10H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJMAHBZVDMIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634177 | |
| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-methylphenyl)acetic acid | |
CAS RN |
29121-56-0 | |
| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)
